molecular formula C6H13NO7 B1595326 1-Deoxy-1-nitro-D-galactitol CAS No. 20971-06-6

1-Deoxy-1-nitro-D-galactitol

Cat. No. B1595326
CAS RN: 20971-06-6
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-KCDKBNATSA-N
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Description

1-Deoxy-1-nitro-D-galactitol is a compound with anticancer effects . It works by inducing DNA strand breaks via hydrolysis, leading to cellular death and thus the reduction or eradication of cancer cells .


Synthesis Analysis

The synthesis of 1-Deoxy-1-nitro-D-galactitol involves the treatment of D-lyxose with nitromethane in the presence of sodium methoxide . This results in the formation of 1-deoxy-1-nitro-D-galactitol .


Molecular Structure Analysis

The molecular formula of 1-Deoxy-1-nitro-D-galactitol is C6H13NO7 . Its average mass is 211.170 Da and its monoisotopic mass is 211.069199 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Deoxy-1-nitro-D-galactitol include a density of 1.5172 (rough estimate), a melting point of 142 °C, and a boiling point of 350.84°C (rough estimate) . Its refractive index is estimated to be 1.4240 .

Scientific Research Applications

Synthesis and Derivative Formation

1-Deoxy-1-nitro-D-galactitol is involved in various synthetic processes in chemistry. For instance, its treatment with nitromethane in the presence of sodium methoxide leads to derivatives like 2-acetamido-1,2-dideoxy-1-nitro-D-talitol and 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol. These derivatives can then undergo further transformations, such as a modified Nef reaction, to yield substances like 2-acetamido-2-deoxy-D-talose and 2-acetamido-2-deoxy-D-galactose, which have applications in the study of aminoglycoses (Perry & Webb, 1968).

Structural Analysis

The crystal structures of compounds like 1-deoxy-1-nitro-D-galactitol have been resolved through X-ray diffraction. Such structural studies provide valuable insights into the molecular conformation and interactions within these compounds, which is essential for understanding their chemical behavior and potential applications (Kopf et al., 1990).

Chemical Reactions and Derivatives

In the realm of organic chemistry, 1-deoxy-1-nitro-D-galactitol is used in various reactions. For example, its sequential nitrosation and reduction with sodium cyanoborohydride lead to products like 2-deoxy-D-lyxo-hexitol and glycerol. This process and its products have implications in the study of oligosaccharides derived from mucus glycoproteins, highlighting its role in biochemical research (Carter et al., 1985).

Application in Synthesis of Complex Molecules

1-Deoxy-1-nitro-D-galactitol is used in the synthesis of complex molecules, such as uridine derivatives. These derivatives are potential inhibitors of glycosyltransferases, indicating its relevance in medicinal chemistry and drug development. The synthesis process involves connecting 2-deoxyglucose and 2-deoxygalactose to aglycone via alpha-1-thioglycosidic bonds (Komor et al., 2012).

Coordination Chemistry and Complex Formation

The study of protonation and metal complex-formation equilibria of derivatives of 1-deoxy-1-nitro-D-galactitol, like 1-(2-aminoethylamino)-1-deoxy-D-galactitol, provides insights into coordination chemistry. This is significant for understanding metal-ion interactions in biological systems (Gyurcsik et al., 1997).

Safety And Hazards

1-Deoxy-1-nitro-D-galactitol is recommended for use as a laboratory chemical . It is advised against food, drug, pesticide, or biocidal product use . In case of contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

(2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308707
Record name 1-Deoxy-1-nitro-D-galactitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-1-nitro-D-galactitol

CAS RN

20971-06-6
Record name 1-Deoxy-1-nitro-D-galactitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20971-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Deoxy-1-nitro-D-galactitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-nitro-D-galactitol
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Record name 1-deoxy-1-nitro-D-galactitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MB Perry, AC Webb - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… the presence of sodium methoxide gave 1-deoxy-1-nitro-D-galactitol which, after conversion to 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol, reacted with saturated methanolic …
Number of citations: 26 cdnsciencepub.com
B Pribulová, M Petrušová, H Smrtičová, L Petruš - Carbohydrate research, 2012 - Elsevier
Treatment of eight different 1-deoxy-1-nitroalditols with freshly prepared ferrous hydroxide at ambient temperature provides the corresponding glycamines that were isolated in 81–94% …
Number of citations: 2 www.sciencedirect.com
P Köll, H Brandenburg, W Seelhorst… - Liebigs Annalen der …, 1991 - Wiley Online Library
The 1 H‐NMR spectra of all diastereomeric alditols with a terminal nitro group up to a chain length of seven carbon atoms (31 compounds) have been recorded at 500 MHz in D 2 O. In …
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
MB PERRY - Methods in Carbohydrate Chemistry: General …, 1962 - Academic Press
Number of citations: 0
MB Perry - Methods Carbohydr Chem, 1976
Number of citations: 0
MB PERRY - Methods in carbohydrate chemistry, 1976 - Academic Press
Number of citations: 1

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